molecular formula C16H18N8 B6453470 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549049-27-4

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6453470
CAS No.: 2549049-27-4
M. Wt: 322.37 g/mol
InChI Key: DLGFJOKHMFOPOH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a methyl group at position 2, a pyrazin-2-yl-substituted piperazine moiety at position 4, and a 1H-pyrazole group at position 4. Pyrimidine derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, antiulcer, and herbicidal properties .

Properties

IUPAC Name

2-methyl-4-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-13-20-14(11-15(21-13)24-6-2-3-19-24)22-7-9-23(10-8-22)16-12-17-4-5-18-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGFJOKHMFOPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by sequential substitution reactions to introduce the pyrazine, piperazine, and pyrazole groups.

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Pyrazine Group: The pyrazine moiety is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrazine.

    Attachment of the Piperazine Group: Piperazine is incorporated via a nucleophilic substitution reaction, typically using a halogenated pyrazine intermediate.

    Addition of the Pyrazole Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its biological effects. For instance, it may bind to DNA or proteins, interfering with cellular replication or signaling.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Pyrimidine-Pyrazole-Piperazine/Pyrazine Motifs

4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706454-54-7)
  • Structure : Lacks the pyrazin-2-yl substituent on the piperazine ring and the methyl group at position 2 of the pyrimidine.
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine (Compound 18)
  • Structure : Substituted with methoxy and methyl groups at positions 4 and 6, respectively, instead of piperazine and pyrazine.
  • Activity: Exhibits potent antiulcer activity in rat models, inhibiting HCl-ethanol-induced gastric lesions with low toxicity . This highlights how minor substituent changes (e.g., methoxy vs. pyrazine-piperazine) alter biological targets.
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine
  • Structure : Features a trifluoromethyl-pyrazole and propargyloxy group at positions 4 and 5.
  • Activity : Demonstrates herbicidal activity, particularly in inhibiting chlorophyll synthesis in gramineous weeds . The absence of a piperazine/pyrazine moiety here correlates with a shift from mammalian targets to plant systems.

Functional Analogues with Kinase Inhibition Activity

GDC-0941 (Thieno[3,2-d]pyrimidine Derivative)
  • Structure: Contains a thienopyrimidine core with a morpholine and methanesulfonyl-piperazine group.
  • Activity: A potent PI3K inhibitor (IC₅₀ = 3 nM) with oral bioavailability, currently in clinical trials for cancer . Unlike the target compound, its thienopyrimidine core enhances kinase selectivity.
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
  • Structure : Pyrazolo-pyrimidine core with difluorophenyl-pyrrolidine and pyrazole groups.
  • Activity : Functions as a TRK kinase inhibitor for cancer treatment, emphasizing the role of fluorinated aromatic groups in kinase binding .

Antiulcer and Neuroprotective Analogues

N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide
  • Structure : Shares the pyrazin-2-yl-piperazine motif but incorporates a benzylpiperidine-ethyl chain.
  • Activity : Targets neurological disorders (e.g., Alzheimer’s, Parkinson’s) via neurotransmitter receptor modulation . This suggests the target compound’s pyrazine-piperazine group may also influence CNS activity.

Discussion of Key Findings

  • Structural-Activity Relationships (SAR): The pyrazin-2-yl-piperazine group in the target compound may enhance kinase or receptor binding compared to simpler piperazine analogues (e.g., compound 12) . Methyl groups at position 2 (pyrimidine) or pyrazole (e.g., compound 3) influence solubility and target selectivity, as seen in antiulcer vs. herbicidal activities . Heterocyclic cores (e.g., thienopyrimidine in GDC-0941) significantly alter kinase inhibition profiles compared to pyrimidine-based compounds .
  • Potential Applications: The target compound’s structure aligns with kinase inhibitors (e.g., TRK, PI3K) but may also exhibit anti-inflammatory or neuroprotective effects based on piperazine-pyrazine motifs . Contrasting with herbicidal pyrimidines (), the presence of a pyrazine-piperazine group likely shifts its utility toward mammalian systems.

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